Physicochemical Differentiation: Rotatable Bond Count and Conformational Flexibility
2-(2-Oxopyrrolidin-1-yl)ethyl acetate possesses 4 rotatable bonds, as computed from its SMILES structure CC(=O)OCCN1CCCC1=O [1]. In contrast, the closely related ethyl 2-(2-oxopyrrolidin-1-yl)acetate (CAS 61516-73-2, SMILES CCOC(=O)CN1CCCC1=O) contains only 2 rotatable bonds linking the ester carbonyl to the lactam ring [2]. The increased rotatable bond count in 52580-83-3 correlates with greater conformational flexibility and a distinct spatial presentation of the ester carbonyl, affecting its steric and electronic profile during nucleophilic substitution or ester aminolysis reactions.
| Evidence Dimension | Rotatable Bond Count |
|---|---|
| Target Compound Data | 4 rotatable bonds |
| Comparator Or Baseline | Ethyl 2-(2-oxopyrrolidin-1-yl)acetate: 2 rotatable bonds (estimated from SMILES) |
| Quantified Difference | 2 additional rotatable bonds (+100% relative increase) |
| Conditions | In silico computed using Cactvs 3.4.8.18 (PubChem release 2025.04.14) |
Why This Matters
Greater conformational freedom can improve solubility in certain reaction media and may enhance the ability to adopt a productive binding conformation when incorporated into larger bioactive scaffolds.
- [1] PubChem. 2-(2-Oxopyrrolidin-1-yl)ethyl acetate. Computed Properties. Rotatable Bond Count: 4. View Source
- [2] PubChem. Ethyl 2-oxopyrrolidine-1-acetate. Compound Summary. SMILES: CCOC(=O)CN1CCCC1=O. View Source
